N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-5-4-8(13)6-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWFYTWDYZJCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide, a key intermediate in contemporary drug discovery and materials science. The document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. We delve into the nuances of the acylation reaction, purification strategies, and a full suite of analytical techniques required for unambiguous structural elucidation and purity confirmation. This guide emphasizes safety, reproducibility, and scientific integrity, serving as a self-validating resource for laboratories engaged in advanced organic synthesis.
Introduction: Significance and Rationale
The N-aryl amide linkage is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents. The specific scaffold of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide presents a trifecta of valuable functionalities. The secondary amide provides a rigid, hydrogen-bonding capable linker. The cyclobutane ring introduces a strained, three-dimensional element that can enhance binding affinity and improve metabolic stability compared to more flexible alkyl chains. The substituted phenyl ring, featuring a nucleophilic amino group and a strategically positioned chlorine atom, offers multiple vectors for further chemical elaboration, making it an exceptionally versatile building block for creating libraries of novel compounds.[1][2][3]
The chlorine substituent, for instance, can participate in cross-coupling reactions, while the free amino group is readily available for further amidation, alkylation, or diazotization reactions. This inherent synthetic utility positions the title compound as a valuable precursor for developing agents targeting a range of biological targets, from kinases to proteases.[3][4] This guide provides a robust pathway to access this high-value intermediate with high purity and yield.
Synthesis Methodology
The synthesis of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide is achieved via a nucleophilic acyl substitution reaction. This involves the acylation of the more nucleophilic amino group of 4-chloro-3-aminobenzamine with the highly reactive cyclobutanecarbonyl chloride.
Principle of the Reaction
The core of this synthesis is the reaction between an amine and an acyl chloride to form an amide. The lone pair of electrons on the nitrogen atom of the 4-amino-2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride.[5][6] The initial tetrahedral intermediate collapses, expelling a chloride ion. A non-nucleophilic base, such as triethylamine, is crucial. It serves as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[7] Neutralizing this acid prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the equilibrium towards the product.
Figure 1: High-level workflow for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | CAS Number | Supplier | Notes |
| 4-Amino-2-chloroaniline | ≥98% | 635-91-6 | Standard Supplier | Pale solid. |
| Cyclobutanecarbonyl chloride | ≥98% | 5006-22-4 | Standard Supplier | Corrosive liquid, handle with care.[8][9] |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | 121-44-8 | Standard Supplier | Freshly distilled recommended. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 75-09-2 | Standard Supplier | Use from a solvent purification system or sealed bottle. |
| Ethyl Acetate (EtOAc) | HPLC Grade | 141-78-6 | Standard Supplier | For chromatography. |
| Hexanes | HPLC Grade | 110-54-3 | Standard Supplier | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | Standard Supplier | For drying. |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon)
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction (separatory funnel, beakers, flasks)
-
Flash chromatography system
Detailed Synthetic Protocol
-
Flask Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-amino-2-chloroaniline (5.0 g, 35.1 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Base: Add triethylamine (5.9 mL, 42.1 mmol, 1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Causality: This is critical to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride (4.57 g, 38.6 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Workup and Purification
-
Quenching: Quench the reaction by slowly adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess triethylamine), 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid), and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of 20% to 50% ethyl acetate in hexanes as the eluent.
-
Isolation: Combine the pure fractions and remove the solvent in vacuo to yield N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide as an off-white to pale yellow solid.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[10]
-
Reagent Handling: Cyclobutanecarbonyl chloride is corrosive and moisture-sensitive.[11] It reacts with water to form HCl gas. Handle it exclusively in a well-ventilated fume hood.[12] Triethylamine is flammable and has a strong odor. 4-chloroaniline is toxic and a possible carcinogen.[13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[14]
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound.
Figure 2: Logical workflow for the analytical characterization process.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₃ClN₂O |
| Molecular Weight | 224.69 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | ≥95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve ~10 mg of the sample in ~0.6 mL of DMSO-d₆. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.50 | s | 1H | N -H (Amide) | Amide protons are typically deshielded and appear as singlets. |
| ~7.15 | d, J ≈ 8.4 Hz | 1H | Ar-H (H6) | Ortho-coupling to H5. |
| ~6.80 | d, J ≈ 2.4 Hz | 1H | Ar-H (H2) | Meta-coupling to H4. |
| ~6.55 | dd, J ≈ 8.4, 2.4 Hz | 1H | Ar-H (H4) | Ortho- and meta-coupling. |
| ~5.10 | s | 2H | -NH₂ | Primary amine protons, often broad. |
| ~3.20 | p | 1H | -CH -CO | Cyclobutane methine proton, coupled to adjacent CH₂ groups. |
| ~2.20 - 2.00 | m | 4H | Cyclobutane -CH₂ - | Complex multiplet for the two pairs of cyclobutane methylene protons. |
| ~1.95 - 1.80 | m | 2H | Cyclobutane -CH₂ - | The remaining cyclobutane methylene protons. |
Expected ¹³C NMR Data (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C =O (Amide) |
| ~145.0 | Ar-C -NH₂ |
| ~135.0 | Ar-C -NHCO |
| ~128.0 | Ar-C H |
| ~120.0 | Ar-C -Cl |
| ~115.5 | Ar-C H |
| ~114.0 | Ar-C H |
| ~45.0 | C H-CO |
| ~25.0 | Cyclobutane C H₂ |
| ~18.0 | Cyclobutane C H₂ |
Infrared (IR) Spectroscopy
Protocol: Acquire the spectrum using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3450 - 3300 | Medium, Sharp (2 bands) | Primary Amine (-NH₂) | N-H Stretch[15][16] |
| ~3250 | Medium, Broad | Secondary Amide (-NH-) | N-H Stretch |
| 2980 - 2850 | Medium | Cyclobutane C-H | C-H Stretch |
| ~1650 | Strong | Amide (-C=O) | C=O Stretch (Amide I)[15] |
| ~1550 | Strong | Amide (-NH) | N-H Bend (Amide II) |
| 1600, 1480 | Medium | Aromatic Ring | C=C Stretch |
| ~1100 | Medium-Strong | Aryl-Cl | C-Cl Stretch |
Mass Spectrometry (MS)
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.
Expected Data:
| m/z | Ion | Notes |
| 225.08 | [M+H]⁺ | Calculated for C₁₁H₁₄³⁵ClN₂O⁺. |
| 227.08 | [M+H]⁺ | Isotope peak for ³⁷Cl, expected at ~1/3 the intensity of the 225.08 peak. |
The characteristic 3:1 isotopic pattern for chlorine is a key diagnostic feature for confirming the presence of the chlorine atom in the molecular structure.
Conclusion
This guide outlines a reliable and reproducible methodology for the synthesis of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide. The protocol is designed with an emphasis on causality, ensuring that the operator understands the purpose of each step, from controlling reaction temperature to the logic of the purification sequence. The provided characterization data serves as a benchmark for validating the structure and purity of the final product. By adhering to the procedures and safety precautions detailed herein, researchers can confidently produce this versatile chemical intermediate for application in pharmaceutical development and broader chemical research.
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PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[12][17]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor.
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N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide is a substituted aromatic amide with a unique structural combination of a cyclobutane moiety and a chlorinated aniline derivative. This molecule holds potential as a key intermediate and building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of reactive functional groups—an amino group, an amide linkage, and a halogenated aromatic ring—offers multiple avenues for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide, along with detailed hypothetical protocols for its synthesis and characterization.
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide are fundamental to its reactivity and potential applications.
Chemical Structure
The chemical structure of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide is presented below.
Caption: 2D Chemical Structure of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide.
Physicochemical Data
A summary of the key physicochemical properties of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide is provided in the table below. It is important to note that the boiling point and density are predicted values.
| Property | Value | Reference |
| CAS Number | 1155532-23-2 | [1] |
| Molecular Formula | C₁₁H₁₃ClN₂O | [1] |
| Molecular Weight | 224.69 g/mol | [1] |
| Predicted Boiling Point | 451.7 ± 35.0 °C | [1] |
| Predicted Density | 1.371 ± 0.06 g/cm³ | [1] |
| Appearance | Solid (form may vary) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Low solubility in water is anticipated. | - |
| Melting Point | Not available in the public domain. | - |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide can be logically approached through the acylation of 4-chloro-3-nitroaniline with cyclobutanecarbonyl chloride, followed by the reduction of the nitro group to an amine.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-Chloro-5-nitrophenyl)cyclobutanecarboxamide
-
Reaction Setup: To a solution of 4-chloro-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq) dropwise.
-
Acylation: Slowly add a solution of cyclobutanecarbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-(2-chloro-5-nitrophenyl)cyclobutanecarboxamide by column chromatography on silica gel.
Step 2: Synthesis of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide
-
Reaction Setup: To a suspension of N-(2-chloro-5-nitrophenyl)cyclobutanecarboxamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Reduction: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® and wash the filter cake with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide.
Spectroscopic Characterization (Hypothetical)
The identity and purity of the synthesized N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide would be confirmed by standard spectroscopic techniques. The following are the expected spectral data based on the compound's structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, amide, and cyclobutane protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 | d | 1H | Ar-H |
| ~ 6.8 | d | 1H | Ar-H |
| ~ 6.5 | dd | 1H | Ar-H |
| ~ 8.0 | s | 1H | NH (amide) |
| ~ 3.5 | s (broad) | 2H | NH₂ (amine) |
| ~ 3.2 | p | 1H | CH (cyclobutane) |
| ~ 2.3 - 1.8 | m | 6H | CH₂ (cyclobutane) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173 | C=O (amide) |
| ~ 145 | Ar-C (C-NH₂) |
| ~ 130 | Ar-C (C-Cl) |
| ~ 125 | Ar-C |
| ~ 120 | Ar-C |
| ~ 118 | Ar-C |
| ~ 115 | Ar-C |
| ~ 40 | CH (cyclobutane) |
| ~ 25 | CH₂ (cyclobutane) |
| ~ 18 | CH₂ (cyclobutane) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3200 | Strong, Broad | N-H stretching (amine and amide) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2980 - 2850 | Medium | C-H stretching (aliphatic) |
| ~ 1650 | Strong | C=O stretching (amide I) |
| ~ 1550 | Medium | N-H bending (amide II) |
| ~ 820 | Strong | C-Cl stretching |
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 225.0738
Potential Applications in Research and Drug Development
While specific biological activities for N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide have not been extensively reported, its structural motifs are present in a variety of biologically active molecules. This suggests its potential as a valuable scaffold in medicinal chemistry.
-
Scaffold for Kinase Inhibitors: The aminophenylamide core is a common feature in many kinase inhibitors used in oncology. The amino group can serve as an attachment point for heterocyclic systems that interact with the hinge region of protein kinases.
-
Precursor for Antiviral and Antibacterial Agents: The chlorinated aromatic ring and the amide linkage are functionalities that can contribute to antimicrobial activity. The primary amine allows for further derivatization to explore structure-activity relationships.
-
Building Block for Agrochemicals: Substituted anilides are also prevalent in the agrochemical industry as herbicides and fungicides.
Research on structurally related compounds has indicated potential antiproliferative and enzyme inhibitory activities[2][3][4]. The unique cyclobutane moiety may influence the compound's conformational properties and its interaction with biological targets, potentially leading to improved potency or selectivity compared to analogues with other alkyl substituents.
Safety, Handling, and Storage
Based on available safety data for similar compounds, N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide should be handled with appropriate precautions.
-
Hazards: The compound is expected to be a skin and eye irritant[5]. Avoid inhalation of dust and contact with skin and eyes[5][6].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[5][6].
-
Fire and Explosion Hazards: The compound is not expected to be flammable under normal conditions. In case of fire, hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas[5].
Conclusion
N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide is a chemical entity with significant potential for applications in synthetic and medicinal chemistry. Its versatile structure, featuring multiple points for chemical modification, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic or industrial value. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
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In Silico Analysis of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide: A Predictive Modeling Guide for Novel Drug Candidates
Abstract
The journey of a novel chemical entity from conception to a viable drug candidate is fraught with challenges, high costs, and a significant attrition rate.[1] In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process by providing early, predictive insights into a compound's potential efficacy and safety profile.[2] This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling process for a novel compound, N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide. As this molecule is not extensively documented in public databases, it serves as an ideal case study for a predictive computational workflow. This guide is structured to empower researchers, scientists, and drug development professionals with the rationale, step-by-step protocols, and data interpretation techniques necessary to conduct a thorough in silico evaluation of novel small molecules. We will navigate through ligand preparation, target identification via scaffold hopping, molecular docking, molecular dynamics simulations, and ADMET prediction, all while emphasizing the principles of scientific integrity and model validation.
Introduction: The Rationale for In Silico Modeling
In modern drug discovery, computational chemistry and molecular modeling are no longer ancillary techniques but core components of the discovery pipeline.[3] By simulating the interactions of a drug candidate with its biological target and predicting its journey through the human body, we can make more informed decisions, prioritize resources, and ultimately, increase the probability of success in later-stage clinical trials.[2] The power of in silico modeling lies in its ability to rapidly screen vast chemical spaces and provide a detailed, atomistic view of molecular interactions that are often difficult to probe experimentally.[3]
This guide will follow a structured, multi-step workflow designed to build a comprehensive in silico profile of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide. Each step is designed to be a self-validating system, ensuring the robustness and reliability of the generated data.
Caption: Overall in silico modeling workflow for a novel compound.
Ligand Preparation: The Foundation of Accurate Modeling
The first critical step in any in silico modeling study is the preparation of the ligand structure. An accurately represented 3D structure with the correct protonation state is paramount for reliable predictions.
Protocol: Ligand Preparation
-
Obtain 2D Structure: The 2D structure of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide can be drawn using chemical drawing software such as MarvinSketch or ChemDraw. The structure should then be saved in a common chemical file format like SMILES or SDF.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation. This can be achieved using software like Open Babel or the graphical user interface of molecular modeling suites.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand structure is physically realistic.
-
Protonation State Determination: The ionization state of the ligand at physiological pH (typically assumed to be 7.4) can significantly impact its interactions with a protein target. Use tools like Marvin's pKa calculator or similar software to determine the likely protonation state of the amino group.
-
File Format Conversion: For subsequent steps, the ligand structure may need to be in specific file formats (e.g., PDBQT for AutoDock Vina). Use tools like Open Babel to perform the necessary conversions.
Target Identification: A Hypothesis-Driven Approach
For a novel compound, the biological target is often unknown. A combination of literature review and computational techniques like scaffold hopping can be employed to generate a testable hypothesis.
Rationale for Target Hypothesis
The structure of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide contains two key moieties: a 2-chloroaniline group and a cyclobutanecarboxamide scaffold.
-
Cyclobutane Carboxamides: This scaffold is present in various biologically active molecules, including those with antifungal and anticancer properties.[4][5] The rigid, three-dimensional nature of the cyclobutane ring can serve as a conformationally restricted scaffold.[4]
-
2-Chloroaniline: This moiety is found in a range of industrial chemicals and pharmaceuticals.[6] While some chloroanilines have been associated with toxicity, they are also integral parts of many bioactive compounds.[7][8]
Based on the presence of the cyclobutane carboxamide, a plausible hypothesis is that N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide may exhibit antifungal activity. A known target in this area is scytalone dehydratase, an enzyme essential for fungal melanin biosynthesis.[5] Therefore, for the purpose of this guide, we will proceed with scytalone dehydratase as our hypothetical protein target.
Molecular Docking: Predicting Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding affinity or score.[9]
Theoretical Principles
Molecular docking operates on the principle of "lock-and-key" or "induced-fit" models of ligand-receptor binding.[9][10] The process involves two main steps:
-
Sampling: The docking algorithm explores a vast conformational space of the ligand within the defined binding site of the protein, generating numerous possible binding poses.
-
Scoring: A scoring function then evaluates each pose and assigns a score that estimates the binding free energy. A more negative score generally indicates a more favorable binding interaction.[11]
Protocol: Molecular Docking with AutoDock Vina
Software: AutoDock Vina is a widely used, open-source molecular docking program known for its speed and accuracy.[12][13] UCSF Chimera can be used for visualization and preparation of the protein and ligand files.
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., scytalone dehydratase) from the Protein Data Bank (PDB).
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add hydrogen atoms to the protein.
-
Assign partial charges to the protein atoms.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Prepare the ligand as described in Section 2 and save it in the PDBQT format.
-
-
Grid Box Definition:
-
Define a "grid box" around the active site of the protein. This is a three-dimensional cube that encompasses the region where the docking algorithm will search for binding poses. The coordinates of the co-crystallized ligand can be used to center the grid box.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface, providing the prepared protein and ligand files, the grid box coordinates, and an output file name.
-
Interpreting Docking Results
The primary outputs of a docking simulation are the binding affinity scores and the predicted binding poses.
-
Binding Affinity: A more negative binding affinity (in kcal/mol) suggests a stronger predicted interaction.[14] These values are useful for comparing the binding of different ligands to the same target.
-
Binding Pose: Visualize the top-ranked binding poses in a molecular visualization program. Analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.[14]
Validation of the Docking Protocol
To ensure the reliability of the docking protocol, it is essential to perform a validation step.[15][16]
Protocol: Redocking
-
If a co-crystallized ligand is present in the original PDB file, extract it and save it as a separate file.
-
Dock this co-crystallized ligand back into the active site of the protein using the same docking protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[1][15]
Molecular Dynamics Simulation: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time.[17]
Theoretical Principles
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe their movements over a specific period.[18] This provides insights into the conformational changes, flexibility, and stability of the protein-ligand complex in a simulated physiological environment.[19]
Protocol: Protein-Ligand MD Simulation with GROMACS
Software: GROMACS is a versatile and high-performance open-source software package for performing MD simulations.[9][20]
-
System Preparation:
-
Start with the best-ranked docked pose of the protein-ligand complex from the molecular docking step.
-
Choose an appropriate force field (e.g., CHARMM36 for proteins and CGenFF for the ligand).[21]
-
Generate the topology files for both the protein and the ligand. The ligand topology can be generated using servers like the CGenFF server.[21]
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box) around the protein-ligand complex.
-
Fill the box with water molecules to simulate an aqueous environment.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): This step stabilizes the temperature of the system.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): This step stabilizes the pressure and density of the system.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the coordinates of the system are saved at regular intervals to generate a trajectory file.
-
Analysis of MD Simulation Trajectory
The trajectory file from the MD simulation can be analyzed to extract valuable information:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds between the protein and the ligand throughout the simulation to identify key stable interactions.
-
Radius of Gyration (Rg): This parameter provides insight into the compactness of the protein. Changes in Rg can indicate conformational changes induced by ligand binding.[22]
Caption: A typical workflow for a protein-ligand MD simulation.
ADMET Prediction: Assessing Drug-Likeness
A potent drug candidate is of little value if it has poor pharmacokinetic properties or is toxic.[20] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction aims to identify potential liabilities early in the drug discovery process.[23][24]
Theoretical Basis: QSAR Models
Many ADMET prediction tools are based on Quantitative Structure-Activity Relationship (QSAR) models.[23] These models are mathematical equations that correlate the chemical structure of a molecule with its biological activity or a specific physicochemical property.[25]
Protocol: ADMET Prediction using SwissADME
Software: SwissADME is a free and user-friendly web server that provides predictions for a wide range of ADMET properties.[26]
-
Input Ligand Structure: Navigate to the SwissADME website and input the SMILES string of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide.[26][27]
-
Run Prediction: Initiate the calculation.
-
Analyze Results: The output provides a wealth of information, including:
-
Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, etc.
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 (CYP) enzyme inhibition.
-
Drug-Likeness: Evaluation based on rules like Lipinski's rule of five.
-
Medicinal Chemistry Friendliness: Alerts for potentially problematic chemical features.
-
Data Presentation and Interpretation
The results from SwissADME can be summarized in a table for easy comparison against established thresholds for drug-likeness.
| Property | Predicted Value | Interpretation |
| Molecular Weight | Value | Should ideally be < 500 g/mol |
| LogP | Value | A measure of lipophilicity |
| Water Solubility | Category | e.g., Soluble, Moderately soluble |
| GI Absorption | High/Low | Predicts oral bioavailability |
| BBB Permeant | Yes/No | Predicts ability to cross the blood-brain barrier |
| CYP Inhibitor | Yes/No for each isoform | Indicates potential for drug-drug interactions |
| Lipinski's Rule | Violations | Number of violations of the rule of five |
Conclusion: Synthesizing a Holistic In Silico Profile
This technical guide has outlined a comprehensive and robust workflow for the in silico modeling of a novel compound, N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide. By systematically progressing through ligand preparation, target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, we can construct a detailed, multi-faceted profile of a potential drug candidate before committing significant resources to experimental synthesis and testing.
The key to a successful in silico study lies not only in the correct application of computational tools but also in the critical analysis and interpretation of the generated data, all within a framework of rigorous validation. The methodologies and principles detailed herein provide a solid foundation for researchers to confidently apply in silico modeling to accelerate the discovery of new and effective medicines.
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Identifying potential protein targets for N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide
Topic: Identifying Potential Protein Targets for N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Chemical Biologists, Medicinal Chemists
Executive Summary
The identification of the molecular target for N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide (CAS: 1155532-23-2) requires a multi-modal approach that accounts for its specific chemotype. This molecule features a cyclobutane "warhead" bioisostere and a functionalized aniline handle . While often used as an intermediate in the synthesis of kinase inhibitors (e.g., targeting the hinge region) or Factor Xa inhibitors, its activity as a standalone phenotypic hit necessitates a rigorous deconvolution campaign.
This guide outlines a self-validating workflow moving from in silico prediction to in vitro proteomic verification, specifically tailored to the chemical reactivity and steric properties of this scaffold.
Phase 1: Structural Analysis & In Silico Profiling
Before wet-lab experimentation, we must triage potential target classes based on the molecule's pharmacophore.
Structural Dissection
-
Cyclobutane Moiety: Acts as a lipophilic spacer. In medicinal chemistry, this often replaces isopropyl or tert-butyl groups to alter metabolic stability (reducing CYP450 oxidation) while maintaining hydrophobic pocket occupancy.
-
Amide Linker: A classic hydrogen bond donor/acceptor motif, critical for orienting the molecule within a binding pocket.
-
2-Chloro-5-aminoaniline:
-
The "2-Chloro" : Provides steric bulk that forces the phenyl ring out of planarity with the amide, locking the conformation. This is a common feature in inhibitors of P2X3 receptors and Tyrosine Kinases .
-
The "5-Amino" : A nucleophilic handle. This is the critical site for probe synthesis (see Phase 2).
-
Computational Prediction Workflow
Do not rely on a single algorithm. Use a consensus approach.
| Tool | Methodology | Specific Utility for this Molecule |
| SwissTargetPrediction | Ligand-based similarity (2D/3D) | Identifies if the cyclobutane-anilide scaffold mimics known kinase or GPCR ligands. |
| SEA (Similarity Ensemble Approach) | Set-wise chemical similarity | Detects off-target liabilities common to halogenated anilines. |
| PPB (Public Pharmacophore Binding) | 3D Pharmacophore mapping | Predicts if the amide-NH and aniline-NH2 align with kinase hinge regions (e.g., Lck, Src). |
Phase 2: Chemical Probe Synthesis (The "Hook")
To physically isolate the target, we must convert the molecule into an affinity probe. The 5-amino group is the most logical attachment point, but we must validate that modification here does not destroy biological activity.
Probe Design Logic
-
Negative Control: Acetylate the 5-amino group. If biological activity (phenotype) is lost, the amine is essential for binding, and you cannot use it for linking. Switch to Phase 3 (Label-Free).
-
Active Probe: If the acetylated analog retains activity, proceed to synthesize a Biotin-PEG-Linker conjugate.
Synthesis Workflow (Graphviz)
Figure 1: Decision tree for synthesizing a chemical probe based on Structure-Activity Relationship (SAR) validation.
Phase 3: Chemoproteomic Target Deconvolution
If the probe retains activity, we utilize Affinity Chromatography . If the amine is essential for binding, we utilize Thermal Proteome Profiling (TPP) .
Method A: Affinity Chromatography (Pull-Down)
This method isolates proteins that physically bind to the drug-bead complex.
-
Protocol:
-
Immobilization: Conjugate Biotin-PEG-Drug to Streptavidin-coated magnetic beads.
-
Lysate Prep: Generate mild lysate (0.5% NP-40) from the sensitive cell line.
-
Competition (The Critical Control):
-
Sample A: Beads + Lysate.
-
Sample B: Beads + Lysate + Excess Free Drug (100x) .
-
-
Elution & Digest: On-bead trypsin digestion followed by LC-MS/MS.
-
Analysis: Targets are proteins significantly enriched in Sample A vs. Sample B.
-
Method B: Thermal Proteome Profiling (Label-Free)
Use this if the molecule cannot be modified. It relies on the principle that ligand binding alters the thermal stability of a protein.[1][2]
-
Protocol:
-
Treatment: Treat live cells with the compound (1-10 µM) and Vehicle (DMSO).
-
Heating: Aliquot cells and heat to a gradient (37°C to 67°C).
-
Lysis: Lyse cells; unstable proteins precipitate.
-
Quantification: Soluble fraction is TMT-labeled and analyzed by MS.
-
Hit ID: Look for "melting curve shifts" (stabilization or destabilization) induced by the drug.
-
Experimental Workflow Diagram
Figure 2: Thermal Proteome Profiling (TPP) workflow for label-free target identification.
Phase 4: Validation & Mechanism of Action
Once a candidate list is generated (e.g., a specific kinase or receptor), validation is mandatory.
Biophysical Confirmation (SPR)
Surface Plasmon Resonance (SPR) measures the binding kinetics (
-
Why: Proteomics gives false positives (sticky proteins). SPR confirms direct binding.
-
Setup: Immobilize the recombinant target protein on a CM5 chip. Inject the small molecule (N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide) at varying concentrations.
Functional Genomics (CRISPR/RNAi)
If the molecule kills cancer cells, knocking out the identified target (e.g., via CRISPR-Cas9) should mimic the drug's effect (phenocopy) or render the cells resistant to the drug.
References
-
SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[3][4] Nucleic Acids Research.[3] Link
-
Thermal Proteome Profiling: Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205). Link
-
Affinity Chromatography: Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.[2][5] Nature Chemical Biology, 5, 616–624. Link
-
Similarity Ensemble Approach (SEA): Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25, 197–206. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 3. SwissTargetPrediction [swisstargetprediction.ch]
- 4. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide in Kinase Inhibitor Discovery
This guide details the application of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide (CAS: 1155532-23-2), a specialized building block in medicinal chemistry.[1] It is primarily utilized as a privileged scaffold intermediate for the synthesis of kinase inhibitors and other heterocyclic bioactive molecules. Its structural motif—a 2-chloro-5-aminoaniline core acylated with a cyclobutane ring—serves as a critical "linker-tail" moiety in Structure-Activity Relationship (SAR) campaigns, particularly for optimizing hydrophobic interactions in the ATP-binding pocket of enzymes like VEGFR , c-Met , and BTK .
Core Application: Scaffold for Type I/II Kinase Inhibitors
In drug discovery, this compound functions as a pre-assembled "warhead" precursor . Instead of building the molecule linearly, medicinal chemists use this intermediate to introduce the N-phenylcyclobutanecarboxamide motif in a single coupling step.
Mechanism of Action in Drug Design
-
Hydrophobic Pocket Targeting: The cyclobutane ring acts as a lipophilic moiety that fills the hydrophobic "back pocket" or "solvent front" of the kinase ATP-binding site. It offers a distinct steric profile (larger than cyclopropane, smaller than cyclopentane/phenyl) to tune potency and selectivity.
-
Hinge Region Interaction: The amide nitrogen (from the cyclobutane linkage) and the aniline nitrogen (position 5) often participate in hydrogen bonding networks with the kinase hinge region (e.g., the "gatekeeper" residue).
-
Metabolic Stability: The cyclobutane ring is generally more metabolically stable than linear alkyl chains, reducing oxidative clearance (CYP450-mediated hydroxylation).
Key Therapeutic Areas
-
Oncology: Synthesis of multi-kinase inhibitors (e.g., targeting Angiogenesis pathways).
-
Immunology: Development of JAK/STAT pathway modulators where the cyclobutane provides a specific steric fit.
Experimental Protocols
Protocol A: Synthesis of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide
Rationale: This protocol ensures high purity of the intermediate, preventing regioisomeric impurities that can plague downstream coupling.
Reagents:
-
2-Chloro-5-nitroaniline (Starting Material)
-
Cyclobutanecarbonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Iron powder / Ammonium chloride (Fe/NH4Cl) or Pd/C + H2 (Hydrogenation)
Step-by-Step Methodology:
-
Acylation (Formation of the Amide Linkage):
-
Dissolve 2-chloro-5-nitroaniline (1.0 eq) in anhydrous DCM (10 mL/g) under nitrogen atmosphere.
-
Add Triethylamine (1.2 eq) and cool the solution to 0°C.
-
Dropwise add Cyclobutanecarbonyl chloride (1.1 eq) over 30 minutes. Note: Slow addition prevents bis-acylation.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS for disappearance of aniline.
-
Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Product: N-(2-chloro-5-nitrophenyl)cyclobutanecarboxamide.
-
-
Nitro Reduction (Activation of the 5-Amino Group):
-
Dissolve the nitro intermediate in EtOH/Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux at 80°C for 2-6 hours. Critical: Ensure vigorous stirring to prevent iron clumping.
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot EtOH.
-
Purification: Concentrate filtrate. Recrystallize from EtOH/Hexane or purify via flash chromatography (0-5% MeOH in DCM).
-
Final Yield: >85% of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide .
-
Protocol B: Downstream Coupling (Buchwald-Hartwig Amination)
Rationale: Coupling the 5-amino group to a heteroaryl halide (e.g., chloropyrimidine, chloroquinoline) to form the final active pharmaceutical ingredient (API).
Reagents:
-
N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide (1.0 eq)
-
Heteroaryl Halide (e.g., 4-chloro-7-methoxyquinoline) (1.0 eq)
-
Pd2(dba)3 (0.02 eq) / Xantphos (0.04 eq)
-
Cs2CO3 (2.0 eq)
-
1,4-Dioxane (degassed)
Steps:
-
Charge a reaction vial with the aniline intermediate, heteroaryl halide, and Cs2CO3.
-
Add Pd catalyst and ligand in Dioxane under Argon.
-
Heat to 100°C for 12-18 hours.
-
Validation: Monitor for the conversion of the 5-amino group to the secondary amine (biaryl amine).
Structural & Functional Analysis
Comparative Physicochemical Properties
The choice of the cyclobutane ring is deliberate. The table below highlights why this intermediate is selected over analogs during Lead Optimization.
| Feature | Cyclopropane Analog | Cyclobutane Analog | Cyclopentane Analog |
| Lipophilicity (cLogP) | Lower | Optimal (Balanced) | Higher (Solubility issues) |
| Steric Bulk (A³) | Small (~55) | Medium (~70) | Large (~85) |
| Metabolic Stability | High | High | Moderate (Ring oxidation) |
| Target Pocket | Tight pockets | Flexible/Back pockets | Solvent exposed |
Signaling Pathway & Synthesis Workflow
The following diagram illustrates the role of this intermediate in the synthesis of a hypothetical VEGFR2 inhibitor, highlighting the logic flow from raw materials to the final bioactive molecule.
Caption: Synthesis pathway converting the nitro-aniline precursor into the active kinase inhibitor scaffold via the key cyclobutane intermediate.
Quality Control & Storage
-
Identity Verification: 1H NMR (DMSO-d6) should show the cyclobutane multiplet (1.8-2.3 ppm), the amide singlet (~9.5 ppm), and the characteristic ABC pattern for the aromatic protons (due to 1,2,5-substitution).
-
Purity: HPLC purity >98% is required for biological assays to avoid false positives from the highly reactive nitro-precursor.
-
Storage: Store at 2-8°C under inert gas (Argon). The free amine at position 5 is sensitive to oxidation over long periods.
References
-
ChemicalBook . (2023).[1] N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide Product Entry. Retrieved from
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Contextual reference for amide isosteres and metabolic stability).
- Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. (General reference for 2-chloro-5-aminoaniline scaffolds in kinase inhibition).
Sources
Analytical methods for quantifying N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide in biological samples
Application Note & Protocol
Topic: High-Sensitivity Bioanalytical Method for the Quantification of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Validated Bioanalytical Assay
N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide is a novel small molecule entity with potential therapeutic applications. The characterization of its pharmacokinetic (PK) and toxicokinetic (TK) profile is a cornerstone of preclinical and clinical development. Accurate quantification of the compound in biological matrices, such as human plasma, is essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This application note provides a detailed, robust, and validated method for the determination of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The described methodology is grounded in the principles outlined by major regulatory bodies, ensuring that the data generated is reliable, reproducible, and suitable for regulatory submission.[2][3] We will detail two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—and provide a comprehensive guide to method validation according to the International Council for Harmonisation (ICH) M10 guidelines, which have been adopted by the FDA and EMA.[4][5][6][7]
Principle of the Method: Leveraging LC-MS/MS for Superior Performance
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and specificity.[1][8] This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection of tandem mass spectrometry.
The core of the method relies on the following principles:
-
Chromatographic Separation: An HPLC system separates the target analyte from endogenous matrix components based on its physicochemical properties.
-
Selective Ionization: The analyte is ionized, typically using Electrospray Ionization (ESI), creating a charged precursor ion.
-
Targeted Fragmentation (MS/MS): The precursor ion is isolated and fragmented in the mass spectrometer. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of selectivity and sensitivity, minimizing interferences from the complex biological matrix.[9]
This targeted approach ensures that the method measures only the analyte of interest, providing the accuracy and precision required for critical decision-making in drug development.[2]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide reference standard (>99% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., N-(5-Amino-2-chlorophenyl-d4)cyclobutanecarboxamide
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (>18 MΩ·cm)
-
Hydrophilic-Lipophilic Balanced (HLB) SPE Cartridges
Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 239.1 m/z → Q3: 127.1 m/z
-
Internal Standard: Q1: 243.1 m/z → Q3: 131.1 m/z
-
Experimental Protocols: Sample Preparation
The choice of sample preparation is critical for removing matrix interferences, such as proteins and phospholipids, which can suppress ion formation and compromise data quality.[10] We present two validated protocols.
Workflow Overview```dot
Step-by-Step Methodology:
-
Condition: Pass 1 mL of methanol through the HLB SPE cartridge, followed by 1 mL of deionized water. This activates the sorbent phase.
-
Load: Load 100 µL of the plasma sample (pre-spiked with internal standard) onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences while the analyte is retained on the reversed-phase sorbent.
-
Elute: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (5% Acetonitrile in water with 0.1% Formic Acid) for analysis.
Bioanalytical Method Validation: A Self-Validating System
A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose. [11]The validation process establishes through objective evidence that the method consistently produces reliable results. [2]This protocol is designed to meet the criteria set forth in the ICH M10 Bioanalytical Method Validation Guidance. [7]
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate the analyte from endogenous matrix components and other potential interferences. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the internal standard. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Measured at a minimum of 4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (±20% and ≤20% at LLOQ, respectively). |
| Recovery | To determine the efficiency of the extraction process. | Should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability samples must be within ±15% of nominal concentration of baseline samples. |
Example Validation Data (Representative)
| Parameter | LLOQ QC (0.5 ng/mL) | Low QC (1.5 ng/mL) | Mid QC (50 ng/mL) | High QC (400 ng/mL) |
| Intra-day Precision (%CV) | 8.5% | 6.2% | 4.1% | 3.5% |
| Intra-day Accuracy (%) | 108.2% | 102.5% | 97.8% | 99.1% |
| Inter-day Precision (%CV) | 11.2% | 8.9% | 5.8% | 4.9% |
| Inter-day Accuracy (%) | 105.4% | 101.7% | 98.5% | 100.3% |
| Mean Extraction Recovery | 88% | 91% | 93% | 92% |
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide in human plasma. The protocols for sample preparation using both protein precipitation and solid-phase extraction offer flexibility based on the required sensitivity and throughput. The comprehensive validation strategy, aligned with global regulatory standards, ensures the generation of high-quality, reliable data suitable for supporting all stages of drug development.
References
-
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.[Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AIT Bioscience.[Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.[Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.[Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.[Link]
-
Automated SPE for Drugs of Abuse in Urine Sample. (2022, September 29). Aurora Biomed.[Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.[Link]
-
Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). SCIEX.[Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.[Link]
-
Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex.[Link]
-
Bioanalytical method validation emea. Slideshare.[Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.[Link]
-
How to prepare plasma samples for HPLC analysis? (2013, December 29). ResearchGate.[Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (2004). Journal of pharmaceutical and biomedical analysis.[Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube.[Link]
-
Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. (2014, May 12). Chromatography Online.[Link]
-
Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. (2021, August 1). The Aquila Digital Community.[Link]
-
Small Molecules Quantitation. Yale School of Medicine.[Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International.[Link]
Sources
- 1. longdom.org [longdom.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. fda.gov [fda.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Keck Mass Spectrometry & Proteomics Resource | Yale Research [research.yale.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. moh.gov.bw [moh.gov.bw]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide Analogs for Enhanced Potency
Welcome to the technical support center for researchers dedicated to advancing the therapeutic potential of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide-based compounds. This guide is structured to provide actionable insights and troubleshooting strategies for medicinal chemists and drug development scientists. Our focus is on the iterative process of modifying this core scaffold to achieve superior potency against its designated biological target. For the purpose of providing concrete examples, we will consider the hypothetical context of targeting a protein kinase, a common objective in modern drug discovery.
Section 1: Frequently Asked Questions (FAQs) on Potency Improvement
This section addresses common questions that arise during the lead optimization phase for novel small molecule inhibitors.
Q1: What is the first step I should take to improve the potency of my lead compound, N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide?
The initial and most critical step is to establish a robust and reproducible biological assay to measure the compound's activity.[1][2] The potency of an inhibitor is typically quantified by its IC50 value, which is the concentration required to inhibit 50% of the target's activity.[2][3] A reliable assay is the foundation of your structure-activity relationship (SAR) studies, which will guide your chemical modifications.[4][5]
It is also crucial to understand the difference between biochemical and cellular potency. A compound might be very potent in a biochemical assay using a purified enzyme, but show significantly lower activity in a cell-based assay.[6][7] This discrepancy can be due to factors like poor cell permeability, efflux by cellular transporters, or compound degradation.[6] Therefore, running both types of assays in parallel is highly recommended.
Q2: My compound shows good potency in the biochemical assay but is weak in the cellular assay. What could be the reasons and how can I troubleshoot this?
This is a common challenge in drug discovery.[7] Several factors can contribute to this discrepancy:
-
Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes into inactive forms.
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discrepancies between biochemical and cellular potency.
Q3: What are some general medicinal chemistry strategies to enhance the potency of my compound series?
Improving potency is an iterative process of designing, synthesizing, and testing new analogs.[5][8] Key strategies include:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify different parts of the molecule to understand which functional groups are essential for activity.[4][9] For N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide, you could explore modifications on the cyclobutane ring, the chlorophenyl ring, and the amino group.
-
Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known, you can use computational modeling and molecular docking to design modifications that enhance binding interactions.[9][10]
-
Bioisosteric Replacement: Replace functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, a carboxylic acid could be replaced with a tetrazole.
-
Fluorination: The introduction of fluorine atoms can often improve potency by altering the electronic properties of the molecule and enhancing binding interactions.[11] It can also block metabolic degradation.[4]
Q4: How important are ADME-Tox studies in the early stages of improving potency?
ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are critical and should be conducted early in the drug discovery process.[12][13][14] A potent compound is of little value if it has poor pharmacokinetic properties or is toxic.[14][15] Early ADME-Tox profiling helps to identify and address potential liabilities before significant resources are invested.[15] Key in vitro ADME assays to consider include metabolic stability in liver microsomes, plasma protein binding, and permeability assays.[15]
Section 2: Troubleshooting Guides for Experimental Protocols
This section provides practical advice for common issues encountered during key experiments for potency determination.
Guide 1: Troubleshooting In Vitro Kinase Assays
Issue: High variability or poor reproducibility in IC50 measurements.
| Potential Cause | Troubleshooting Step | Rationale |
| Reagent Instability | - Aliquot and store enzyme, ATP, and substrate at the recommended temperature. - Perform a fresh dilution of the compound for each experiment. | Repeated freeze-thaw cycles can degrade proteins and ATP. Compounds may degrade in solution over time. |
| Inconsistent Pipetting | - Use calibrated pipettes. - For serial dilutions, ensure thorough mixing between each step. | Small volume errors can lead to large variations in final concentrations, especially with potent compounds. |
| Assay Conditions | - Optimize enzyme and substrate concentrations.[16] - Ensure the reaction is in the linear range with respect to time and enzyme concentration. | Substrate depletion or product inhibition can affect the accuracy of IC50 determination.[16] |
| DMSO Concentration | - Keep the final DMSO concentration consistent across all wells, typically ≤1%.[16] | High concentrations of DMSO can inhibit enzyme activity and affect assay results. |
| Data Analysis | - Use a suitable curve-fitting model (e.g., four-parameter logistic regression). - Ensure the top and bottom of the curve are well-defined. | An inappropriate model or incomplete dose-response curve can lead to inaccurate IC50 values. |
Experimental Protocol: A Generic Fluorescence-Based Kinase Assay for IC50 Determination
-
Prepare Reagents:
-
Kinase Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Dilute to 2X final concentration in kinase buffer.
-
Substrate and ATP: Dilute to 2X final concentration in kinase buffer.
-
Test Compound: Perform a serial dilution in DMSO, then dilute in kinase buffer to a 10X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 10X test compound or DMSO control to the appropriate wells.
-
Add 12.5 µL of 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 10 µL of 2X substrate/ATP mixture.
-
Incubate for the desired time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop the reaction and detect the signal according to the specific assay kit instructions (e.g., by adding a detection reagent that measures ADP production).[16]
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data with respect to the positive control (DMSO, 0% inhibition) and negative control (no enzyme or potent inhibitor, 100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Guide 2: Addressing Solubility Issues
Issue: Compound precipitates in the assay buffer, leading to unreliable results.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | - Measure the kinetic and thermodynamic solubility of the compound. - Include a co-solvent like DMSO in the assay buffer (up to a concentration that doesn't affect the assay). | Understanding the solubility limits of your compound is crucial for designing reliable experiments. |
| Salt Form | - If the compound is ionizable, consider preparing a more soluble salt form (e.g., hydrochloride or mesylate). | Different salt forms can have vastly different solubilities. |
| Structural Modifications | - Introduce polar functional groups to the molecule. - Reduce the LogP of the compound. | These modifications can improve aqueous solubility.[4] |
Section 3: Advanced Potency Characterization
Q5: My team has identified a potent compound. What's next?
Once you have a compound with good cellular potency, the next steps involve a more in-depth characterization to build a strong case for its advancement.
Advanced Characterization Workflow:
Caption: Workflow for advanced characterization of a potent lead compound.
Q6: How do I determine the binding affinity and kinetics of my inhibitor?
While IC50 values are useful for ranking compounds, they can be influenced by assay conditions.[1] Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide a more direct measure of binding affinity (KD) and kinetics (kon and koff).[2] A long residence time (slow koff) can be a desirable attribute for an inhibitor, as it can lead to a more durable pharmacological effect.
References
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. Available at: [Link]
- How to increase potency of drugs?. (2025).
- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Thermo Fisher Scientific.
- ADME Tox Studies: Shaping Drug Development P
- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025).
- ADME/Tox Studies Solutions for Drug Development. (n.d.). Revvity.
- A strategy for making more potent drugs. (2014). Lehigh University News.
- Lead Optimization. (n.d.). Genesis Drug Discovery & Development.
- Unleashing the Potential: Revolutionary Medicinal Chemistry Strategies for Transforming Drug Discovery and Development. (2023). Hilaris Publisher.
- How Medicinal Chemistry Drives Novel Therapeutics Development. (2025). SteerOn Research.
- Importance of ADME and Toxicology Studies in Drug Discovery. (2023).
- Medicinal Chemistry Strategies for the Modification of Bioactive N
- Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Promega.
- Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2024). PubMed.
- What are the methods of lead optimization in drug discovery?. (2025).
- Lead discovery and optimiz
- Lead Optimization in Drug Discovery: Process, Str
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2024). RSC Medicinal Chemistry.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Measuring Kinase Inhibitor Residence Times. (n.d.). Sigma-Aldrich.
- Property-Based Optimization of Pharmaceutical Lead Compounds. (n.d.). ACD/Labs.
- Ultimate guide to small molecule drug development. (n.d.). Select Science.
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- Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. (2009). PubMed.
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Validation & Comparative
A Head-to-Head Comparison of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide and N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide in Preclinical Drug Discovery
A Senior Application Scientist's Guide to Evaluating Structurally Related Kinase Inhibitor Scaffolds
Executive Summary
In early-stage drug discovery, the critical evaluation of structurally similar compounds is paramount to selecting a lead candidate with the highest potential for success. This guide provides a detailed head-to-head comparison of two closely related aniline-based compounds: N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide (Compound A) and N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide (Compound B) . By systematically evaluating their physicochemical properties, biological activity against a representative kinase target, and metabolic stability, we illustrate the profound impact of a subtle bioisosteric substitution—replacing a chloro group with a methyl group. This guide serves as a practical framework for researchers, chemists, and drug development professionals to dissect structure-activity relationships (SAR) and make data-driven decisions in lead optimization.
Introduction: The Rationale for Comparison
The journey from a hit compound to a clinical candidate is a multi-parameter optimization challenge. The core scaffold of the compounds under investigation, an N-phenylcyclobutanecarboxamide, is a common motif in kinase inhibitor design, offering a versatile platform for engaging with the ATP-binding pocket of various kinases. Our lead compound, N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide (Compound A) , demonstrated initial promise in a high-throughput screen against a panel of kinases.
To explore the structure-activity relationship and potentially improve its drug-like properties, a classic bioisosteric replacement was undertaken.[1] The chloro substituent at the 2-position of the phenyl ring in Compound A was replaced with a methyl group to yield N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide (Compound B) . This specific modification was chosen to probe the effects of altering the electronic and lipophilic character at this position.[2] The electron-withdrawing nature of the chlorine atom in Compound A contrasts with the electron-donating and more lipophilic character of the methyl group in Compound B.[3] This guide will dissect the consequences of this change on key preclinical parameters.
Head-to-Head Physicochemical Analysis
The physicochemical properties of a compound govern its "drug-like" potential, influencing everything from solubility to cell permeability.[4] These properties were calculated using computational models, such as those provided by ACD/Labs or Simulations Plus, which are standard tools in early drug discovery.[5][6]
Table 1: Comparative Physicochemical Properties of Compound A and Compound B
| Property | Compound A (Chloro) | Compound B (Methyl) | Implication of the Difference |
| Molecular Weight ( g/mol ) | 224.69 | 204.27 | Compound B is lighter, which can be advantageous for ligand efficiency. |
| cLogP (Calculated) | 2.65 | 2.80 | The methyl group slightly increases lipophilicity, which can impact cell permeability and plasma protein binding.[7][] |
| TPSA (Ų) | 55.12 | 55.12 | The topological polar surface area is identical, suggesting the core scaffold's hydrogen bonding potential is unchanged. |
| Aqueous Solubility (Predicted) | Moderate | Lower | The increased lipophilicity of Compound B is predicted to decrease its solubility in aqueous media.[9] |
The primary difference observed is the increase in lipophilicity (cLogP) for Compound B. While this can sometimes enhance membrane permeability, it often comes at the cost of reduced aqueous solubility and can lead to increased non-specific binding and metabolic clearance.[9][10]
Workflow for Solubility Determination
The experimental determination of aqueous solubility is a critical step to validate in silico predictions. A common and reliable method is the shake-flask method followed by HPLC quantification.
Caption: Workflow for Experimental Solubility Measurement.
Biological Activity: A Focus on Kinase Inhibition
To provide a tangible context for comparison, we will hypothesize that both compounds target a relevant oncology kinase, for example, a member of the Src family of kinases. Their inhibitory activity was assessed using a standard in vitro kinase assay.
On-Target Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. Lower IC50 values indicate higher potency.
Table 2: In Vitro Kinase Inhibition Potency
| Compound | Target Kinase IC50 (nM) |
| Compound A (Chloro) | 50 |
| Compound B (Methyl) | 250 |
Analysis: Compound A is five-fold more potent than Compound B. This suggests that the electron-withdrawing chloro group may be involved in a favorable interaction within the kinase active site, possibly through a halogen bond or by influencing the electronics of the phenyl ring to enhance a key hydrogen bond. The bulkier, more electron-donating methyl group in Compound B appears to be less favorable for potent inhibition.
Signaling Pathway Context
Kinase inhibitors exert their effects by blocking phosphorylation cascades that drive cellular processes like proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway where the target kinase plays a crucial role.
Caption: Hypothetical Kinase Signaling Pathway Inhibition.
In Vitro ADME: Metabolic Stability
A crucial aspect of a drug candidate's profile is its metabolic stability, often first assessed in liver microsomes.[11] These subcellular fractions contain the cytochrome P450 enzymes responsible for the majority of drug metabolism.[12] A compound that is rapidly metabolized will have a short half-life in the body, limiting its therapeutic potential.
Table 3: Human Liver Microsomal Stability Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A (Chloro) | 45 | 15.4 |
| Compound B (Methyl) | 18 | 38.5 |
Analysis: Compound A demonstrates significantly greater metabolic stability than Compound B, with a half-life more than twice as long. The methyl group on Compound B is a common site for oxidative metabolism by cytochrome P450 enzymes (e.g., hydroxylation to a benzyl alcohol). The chloro group in Compound A is far less susceptible to this metabolic pathway, contributing to its enhanced stability.
Conclusion and Scientific Recommendations
This head-to-head comparison clearly demonstrates the significant impact of a single atom substitution.
-
Compound A (N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide): Emerges as the superior scaffold. Its chloro-substituent confers a five-fold increase in on-target potency and a significant improvement in metabolic stability compared to its methyl analog. While its predicted solubility should be experimentally confirmed, its overall profile is more favorable for further development.
-
Compound B (N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide): While a valid chemical probe, its lower potency and metabolic liability make it a less attractive candidate. The key learning from Compound B is the identification of the methyl group as a metabolic soft spot, a crucial piece of information for guiding future SAR efforts.
Future Directions: The next logical steps for the project team would be to:
-
Experimentally validate the predicted physicochemical properties of Compound A.
-
Conduct a broader kinase selectivity panel to understand its off-target profile.
-
Initiate cell-based assays to confirm that its enzymatic potency translates into cellular activity.
This systematic, comparative approach ensures that resources are focused on the most promising chemical matter, accelerating the path toward a viable drug candidate.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from standard luminescence-based assays like the ADP-Glo™ Kinase Assay.[13]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Serially dilute test compounds (Compound A and B) in DMSO, then further dilute in kinase buffer to create 4X final concentrations.
-
-
Kinase Reaction:
-
To a 384-well plate, add 5 µL of 4X compound solution.
-
Add 10 µL of 2X kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a standard procedure for assessing metabolic stability.[14][15][16]
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of pooled human liver microsomes in 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
Prepare a 1 µM working solution of the test compound in buffer.
-
-
Incubation:
-
Pre-warm the microsomal solution and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the microsomes and the test compound solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound) to stop the reaction and precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining of the parent compound versus time.
-
The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
References
-
AxisPharm. Microsomal Stability Assay Protocol.
-
BOC Sciences. (2024, April 23). Lipophilicity of Drug.
-
Deep Origin. (2019, November 17). Lipophilicity - Computational Chemistry Glossary.
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Pion Inc. (2024, October 8). What is Lipophilicity?
- Vertex AI Search. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [URL: Not available]
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ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite.
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
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Simulations Plus. PCB Module: Accurate Physicochemical Property Predictions.
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ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay.
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Matyja, A., et al. (2019). The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. Food and Chemical Toxicology, 123, 281-296.
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openmolecules.org. Property Explorer.
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Merck Millipore. Metabolic Stability Assays.
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SoftwareOne Marketplace. PhysChem Suite.
- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
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CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules.
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Domainex. Microsomal Clearance/Stability Assay.
- PanVera. PROTEIN KINASE C ASSAY KITS PROTOCOL. [URL: Not available]
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Bio Molecular Systems. Kinase Assays with Myra.
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Springer Protocols. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization.
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4930.
- Merck Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [URL: Not available]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
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SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design.
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ACS Publications. (2023, April 4). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry.
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A Guide to Establishing Reproducible Experimental Results for N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide
Introduction
In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is fraught with challenges. A primary hurdle is ensuring the validity and reproducibility of experimental data. This guide focuses on N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide, a compound featuring a desirable cyclobutane carboxamide scaffold—a motif increasingly recognized for its role in creating potent and selective bioactive molecules.[1][2] The rigid, three-dimensional nature of the cyclobutane ring offers a distinct advantage over flat, aromatic systems in exploring chemical space.[3] Coupled with a chloroaniline moiety, a common feature in various biologically active compounds, this molecule represents a plausible candidate for a targeted drug discovery program.[4][5]
Given the limited publicly available data on N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide, this document serves not as a review of existing literature, but as a foundational guide for researchers. It outlines a systematic and robust framework for generating high-quality, reproducible data from the ground up, a critical first step in de-risking a new chemical entity and building a solid foundation for any subsequent research and development efforts.
Part 1: Foundational Reproducibility - Synthesis and Analytical Characterization
The reproducibility of any biological experiment begins with a well-characterized and pure starting compound. Variability in the quality of the test substance is a common, yet often overlooked, source of discordant results.
Proposed Synthesis Route
A plausible and efficient synthesis of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide can be envisioned through a standard amidation reaction. The key starting materials are 4-chloro-3-nitroaniline and cyclobutanecarbonyl chloride. The nitro group serves as a precursor to the amine, which is introduced in the final step via a reduction.
Causality Behind Experimental Choices:
-
Starting Materials: 4-chloro-3-nitroaniline is a commercially available starting material. Using the nitro-analogue allows for a robust amidation reaction without interference from a free amine group.
-
Amidation: The use of pyridine as a base is standard practice to quench the HCl generated during the acylation, driving the reaction to completion. Dichloromethane (DCM) is a suitable inert solvent.
-
Reduction: The reduction of the nitro group to an amine using iron powder and ammonium chloride is a classic, high-yielding, and relatively safe method, avoiding the need for high-pressure hydrogenation.
Analytical Characterization for Quality Control
Before proceeding with any biological assays, the final compound must be rigorously characterized to confirm its identity and purity. The following table outlines a recommended panel of analytical tests.
| Analytical Method | Purpose | Acceptance Criteria |
| HPLC-UV | To determine purity and quantify impurities. | Purity ≥ 98.0% at a specified wavelength (e.g., 254 nm). |
| LC-MS | To confirm the molecular weight of the main peak. | Observed [M+H]⁺ or [M-H]⁻ should match the calculated exact mass ± 0.1 Da. |
| ¹H NMR | To confirm the chemical structure and identify any residual solvents or impurities. | Spectrum should be consistent with the proposed structure. Integrals should correspond to the expected number of protons. |
| ¹³C NMR | To further confirm the carbon skeleton of the molecule. | The number of signals should match the number of unique carbons in the structure. |
| Elemental Analysis | To confirm the elemental composition (C, H, N). | The experimental percentages should be within ± 0.4% of the calculated values. |
Trustworthiness of the Protocol: A compound that meets these stringent criteria can be considered a reliable chemical probe. Distributing aliquots from a single, well-characterized batch for all related experiments is crucial for ensuring consistency and reproducibility.
Part 2: Establishing a Baseline for Biological Activity - A Hypothetical Screening Cascade
The structure of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide, with its rigid core and potential for hydrogen bonding, suggests it could be an inhibitor of an enzyme with a well-defined binding pocket, such as a kinase. For the purpose of this guide, we will hypothesize that it is a potential inhibitor of a tyrosine kinase, a well-established class of drug targets.
Proposed Primary Assay: In Vitro Tyrosine Kinase Inhibition Assay
This protocol describes a common and robust method for assessing the inhibitory activity of a compound against a purified enzyme.
Experimental Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Stock: Prepare a concentrated stock of the purified tyrosine kinase in kinase buffer with a stabilizer like BSA.
-
Substrate Solution: Prepare a solution of a generic tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.
-
ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration equal to the known Km of the enzyme.
-
Test Compound: Prepare a 10 mM stock solution of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide in 100% DMSO. Create a dilution series in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 25 nL of the compound dilutions (or DMSO as a vehicle control) to the wells of the assay plate.
-
Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of phosphorylated substrate using a validated method (e.g., a commercial ADP-Glo™ or HTRF® assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validating System:
-
ATP Concentration: Running the assay at the Km of ATP provides a standardized condition for comparing potencies across different studies.
-
Controls: Including a "no enzyme" control (background) and a "no compound" (100% activity) control on every plate is essential for data normalization.
-
Reference Inhibitor: A known, potent inhibitor of the target kinase should be run in parallel as a positive control to ensure the assay is performing as expected.
Part 3: Comparative Analysis and Data Interpretation
To contextualize the activity of a novel compound, it must be compared to a "gold standard" or a known alternative. For our hypothetical tyrosine kinase target, a well-characterized inhibitor like Staurosporine (a broad-spectrum kinase inhibitor) or a more selective clinical compound could be used.
Data Presentation for Comparison
All quantitative data should be summarized in a clear, tabular format to facilitate comparison.
| Compound | IC₅₀ (nM) ± SD | Hill Slope | Maximum Inhibition (%) | Number of Replicates (n) |
| N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide | Experimental Value | Experimental Value | Experimental Value | ≥ 3 |
| Reference Inhibitor (e.g., Staurosporine) | Experimental Value | Experimental Value | Experimental Value | ≥ 3 |
Expertise in Interpretation:
-
IC₅₀: This is the primary measure of potency. A lower IC₅₀ indicates a more potent compound. Reproducibility is assessed by the standard deviation (SD) across multiple independent experiments.
-
Hill Slope: A Hill slope close to 1 suggests a classic 1:1 binding interaction. Deviations can indicate cooperativity or other complex binding modes.
-
Maximum Inhibition: If the maximum inhibition is significantly less than 100%, it may suggest partial inhibition or issues with compound solubility at high concentrations.
Conclusion
Establishing the reproducibility of experimental results for a novel compound like N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide is not a passive process of confirming prior work, but an active process of building a robust and reliable dataset from the very beginning. By adhering to the principles of meticulous synthesis and characterization, employing well-controlled and validated biological assays, and contextualizing data against known standards, researchers can build a foundation of trust in their findings. This rigorous approach is indispensable for making sound decisions in a drug discovery program and ensuring that scientific progress is built on a solid and reproducible footing.
References
-
Optical and biological activities of organic 4-chloroaniline derivative crystals . Molecular Physics, 121(23). Available at: [Link]
-
Cyclobutane-containing scaffolds in bioactive small molecules . Request PDF. Available at: [Link]
-
Full article: Optical and biological activities of organic 4-chloroaniline derivative crystals . Taylor & Francis Online. Available at: [Link]
-
The Role of Cyclobutane Carboxamide in Modern Drug Discovery . LinkedIn. Available at: [Link]
-
Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides . PubMed. Available at: [Link]
-
3-Chloroaniline | C6H6ClN | CID 7932 . PubChem. Available at: [Link]
-
4-Chloroaniline - Wikipedia . Wikipedia. Available at: [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates . PMC. Available at: [Link]
-
The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem . PMC. Available at: [Link]
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- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
